molecular formula C11H13BrN2O B496997 N-(4-bromophenyl)pyrrolidine-1-carboxamide CAS No. 904475-25-8

N-(4-bromophenyl)pyrrolidine-1-carboxamide

Cat. No.: B496997
CAS No.: 904475-25-8
M. Wt: 269.14g/mol
InChI Key: YUAZOBUFYPAWQD-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)pyrrolidine-1-carboxamide” is a chemical compound . It is also known by the CAS number 904475-25-8 .


Synthesis Analysis

The synthesis of similar compounds, such as 2-arylpyrrolidine-1-carboxamides, has been reported in the literature . These compounds were obtained via a modular approach based on the intramolecular cyclization/Mannich-type reaction of N-(4,4-diethoxybutyl)ureas . The proposed approach benefits from mild reaction conditions, use of inexpensive and common solvents and catalysts, and allows obtaining target compounds with good to high yields .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is substituted at the alpha carbon atom .


Physical and Chemical Properties Analysis

The average mass of “this compound” is 226.113 Da and the monoisotopic mass is 225.015305 Da . The molecular formula is C11H13BrN2O .

Scientific Research Applications

  • Potential Anti-HIV Activity : A related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).

  • Anti-proliferative Activity and Molecular Docking : Another related compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, demonstrated anti-proliferative activity against A375 cells and was analyzed for its binding mode with PI3Kγ through molecular docking studies (Zhou et al., 2021).

  • Synthesis and Characterization : N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, closely related to the queried compound, was synthesized and characterized for its structure using NMR and MS spectrum techniques (Zhou et al., 2021).

  • Possible Antineoplastic Agent : 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was studied for its potential as an antineoplastic agent. Its crystal structure and molecular conformation were investigated (Banerjee et al., 2002).

  • Met Kinase Inhibition : A substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide showed potent Met kinase inhibition and was advanced into clinical trials for its in vivo efficacy and favorable profiles (Schroeder et al., 2009).

  • Androgen Receptor Antagonism : Various 4-(anilino)pyrrole-2-carboxamides were designed as novel androgen receptor antagonists, indicating the potential of pyrrolidine-2-carboxamide derivatives in targeting nuclear receptors (Wakabayashi et al., 2008).

  • Crystal Structure of Palladium Complex : The crystal structure of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium, involving a related compound, was reported, demonstrating its potential in coordination chemistry (Mjwara et al., 2022).

  • Cholinesterase Inhibition : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, a class including pyrrolidine-2-carboxamide derivatives, were tested for their ability to inhibit cholinesterases and showed moderate inhibitory effects, indicating their potential as therapeutic agents (Pizova et al., 2017).

  • Anti-TB and Antibacterial Activities : Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives exhibited potent antitubercular and antibacterial activities, suggesting the potential of pyrrolidine-2-carboxamide derivatives in antimicrobial applications (Bodige et al., 2019).

Properties

IUPAC Name

N-(4-bromophenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAZOBUFYPAWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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